molecular formula C15H12FN3O3S B2844627 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 687582-98-5

2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2844627
CAS No.: 687582-98-5
M. Wt: 333.34
InChI Key: YHTGXMNBAZBMOR-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide is a compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibitThreonine Tyrosine Kinase (TTK) , which plays a crucial role in cell division and the DNA damage response.

Mode of Action

Based on its structural similarity to other ttk inhibitors, it may bind to the kinase domain of ttk, thereby inhibiting its activity and disrupting cell division .

Biochemical Pathways

The inhibition of TTK can affect various biochemical pathways, primarily those involved in cell division and the DNA damage response. By inhibiting TTK, EU-0056652 could potentially disrupt these pathways, leading to cell cycle arrest and apoptosis .

Result of Action

The result of EU-0056652’s action would likely be the inhibition of cell division and induction of apoptosis in cells expressing TTK. This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

Preparation Methods

The synthesis of 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the commercially available methyl 3-aminothiophene-2-carboxylate. This compound undergoes a series of reactions, including condensation with formamidine acetate, chlorination, and nucleophilic substitution . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The overall yield of the synthesis can vary, but it is generally around 43% .

Chemical Reactions Analysis

2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents using appropriate nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives

Scientific Research Applications

2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide include other thieno[3,2-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-10-3-1-9(2-4-10)7-17-12(20)8-19-14(21)13-11(5-6-23-13)18-15(19)22/h1-6H,7-8H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGXMNBAZBMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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